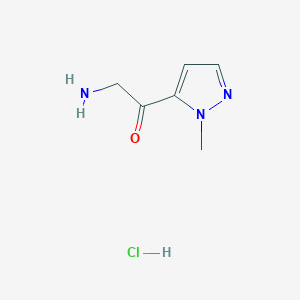![molecular formula C21H22N4O2 B2567911 [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone CAS No. 2379949-76-3](/img/structure/B2567911.png)
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mechanism of Action
The mechanism of action of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is not fully understood. However, it has been suggested that it may exert its anticancer activity by inhibiting the activity of certain enzymes involved in cell proliferation. Additionally, it has been proposed that its neuroprotective properties may be due to its ability to modulate the activity of certain neurotransmitter receptors.
Biochemical and Physiological Effects:
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone has been shown to exhibit potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone is its potent activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, its neuroprotective properties make it a potential therapeutic agent for the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone. One potential direction is to further investigate its mechanism of action, which may provide insights into its potential applications in various fields of research. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential. Finally, additional research is needed to investigate the potential side effects of this compound, which may be important for its eventual clinical use.
Synthesis Methods
The synthesis of [3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone involves the reaction of 2-methyl-4-formylpyridine with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with quinoxaline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the final product.
Scientific Research Applications
[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against several cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, it has been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative disorders.
properties
IUPAC Name |
[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-11-18(6-7-22-15)27-14-16-3-2-10-25(13-16)21(26)17-4-5-19-20(12-17)24-9-8-23-19/h4-9,11-12,16H,2-3,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPKBDZNJSUJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)



![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)

![2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2567848.png)
![6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2567849.png)
